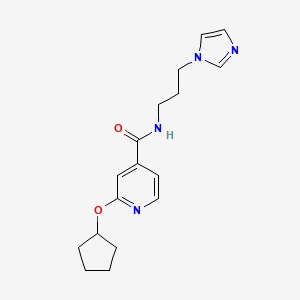N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide
CAS No.: 2034617-80-4
Cat. No.: VC7096066
Molecular Formula: C17H22N4O2
Molecular Weight: 314.389
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034617-80-4 |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.389 |
| IUPAC Name | 2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |
| Standard InChI Key | IEICZHHUAWQEDX-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Introduction
Chemical Identity and Structural Features
N-(3-(1H-Imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide belongs to the class of N-substituted isonicotinamide derivatives. Its molecular formula is C₁₇H₂₂N₄O₂, with a molecular weight of 314.4 g/mol . The structure comprises three distinct regions:
-
Isonicotinamide core: A pyridine ring substituted at the 2-position with a cyclopentyloxy group and at the 4-position with a carboxamide moiety.
-
Imidazole-propyl chain: A three-carbon chain linking the isonicotinamide’s carboxamide nitrogen to a 1H-imidazole ring.
-
Cyclopentyloxy group: A cyclopentane ring attached via an ether linkage to the pyridine’s 2-position.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2034617-80-4 |
| Molecular Formula | C₁₇H₂₂N₄O₂ |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-2-(cyclopentyloxy)pyridine-4-carboxamide |
The imidazole ring’s presence suggests potential hydrogen-bonding interactions, while the cyclopentyloxy group may enhance lipid solubility, influencing bioavailability .
Synthetic Pathways and Optimization
While no explicit synthesis for this compound is documented, analogous routes from related imidazole-containing isonicotinamides provide a plausible framework.
Reaction Sequence
-
Formation of 2-(Cyclopentyloxy)isonicotinic Acid:
-
Activation of Carboxylic Acid:
-
Amidation with 3-(1H-Imidazol-1-yl)propan-1-amine:
Key Challenges:
-
Steric hindrance from the cyclopentyloxy group may reduce reaction yields, necessitating excess reagents or elevated temperatures .
-
Purification often requires column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Experimental data for this specific compound are sparse, but predictions based on structural analogs suggest:
Table 2: Predicted Physicochemical Properties
The imidazole ring (pKa ~6.9) may confer pH-dependent solubility, enhancing absorption in acidic environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume